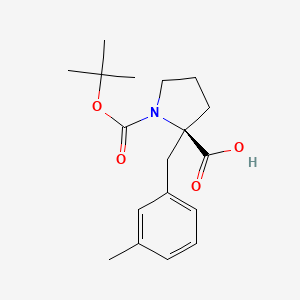

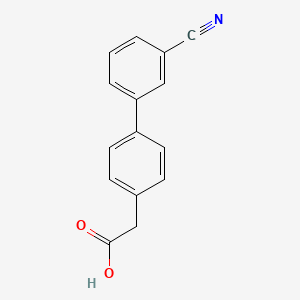

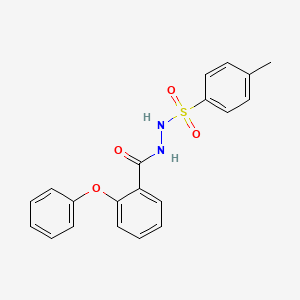

4-(3-Cyanophenyl)phenylacetic acid

Overview

Description

4-(3-Cyanophenyl)phenylacetic acid, also known as 4-CPPA, is a synthetic organic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Enhancing Reactivity in Materials Science

A study explored the use of phloretic acid, a phenolic compound similar in structure to the compound of interest, for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach aims at developing sustainable alternatives to phenol, providing specific properties to materials without the need for solvents or purification processes. The resultant materials exhibit suitable thermal and thermo-mechanical properties for a wide range of applications, indicating the potential of renewable phloretic acid in materials science (Trejo-Machin et al., 2017).

Electrocatalytic Oxidation Studies

Research on the electrocatalytic oxidation of dihydroxyphenylacetic acid at glassy carbon electrodes modified with single-wall carbon nanotubes reveals significant electrocatalytic activity. This study demonstrates the potential for sensitive detection and separation of compounds in electrochemical systems, which could be applied in various analytical and environmental monitoring contexts (Wang et al., 2001).

Antioxidant Profile Studies

The antioxidant capacity of dihydroxy- and trihydroxyphenolic acids, including compounds structurally related to 4-(3-Cyanophenyl)phenylacetic acid, has been examined. Such studies contribute to understanding the structure–activity relationship in antioxidants, highlighting the influence of phenolic groups and alkyl spacers on antioxidant activity. This research provides insights into designing more effective antioxidants for use in food, pharmaceuticals, and cosmetics (Siquet et al., 2006).

Applications in Organic Synthesis

The synthesis and characterization of new acrylamide derivatives, including 4-aminophenylacetic acid derivatives, for corrosion inhibition in nitric acid solutions showcase the compound's utility in organic synthesis. These derivatives offer potential applications in protecting metals from corrosion, essential for extending the life of metal components in industrial systems (Abu-Rayyan et al., 2022).

Photocatalyzed Reactions in Chemistry

Studies on photocatalyzed reactions of phenylacetic acid dianions with aryl halides provide insights into the regiochemistry of arylation. This research has implications for synthetic chemistry, offering pathways to synthesize complex organic molecules with potential applications in drug development and materials science (Nwokogu et al., 2000).

Properties

IUPAC Name |

2-[4-(3-cyanophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-10-12-2-1-3-14(8-12)13-6-4-11(5-7-13)9-15(17)18/h1-8H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCMCBMGTVYSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362704 | |

| Record name | 4-(3-Cyanophenyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893640-23-8 | |

| Record name | 4-(3-Cyanophenyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

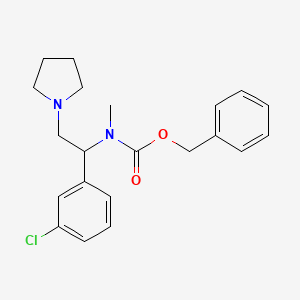

![(2e)-3-[4-Chloro-2-(methylsulfonyl)phenyl]-acrylic acid](/img/structure/B1607709.png)